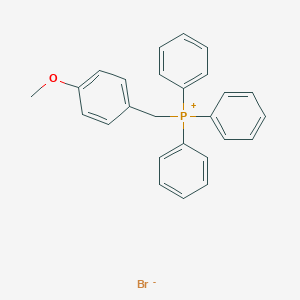

(4-Methoxybenzyl)(triphenyl)phosphonium bromide

描述

(4-Methoxybenzyl)(triphenyl)phosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 4-methoxy-substituted benzyl group. The methoxy group (-OCH₃) at the para position of the benzyl moiety confers electron-donating properties, enhancing the compound’s stability and influencing its electronic interactions. This structure is pivotal in applications ranging from organic synthesis to biomedicine, where its lipophilicity and cationic nature facilitate mitochondrial targeting in anticancer therapies . The bromide counterion contributes to its solubility in polar solvents and stability under ambient conditions.

作用机制

Target of Action

Phosphonium salts, a class to which this compound belongs, have been studied for their potential as mitochondrial targeting agents . The high trans-membrane potential of mitochondria in cancer cells makes them a potential target for chemotherapeutic drug delivery .

Mode of Action

Phosphonium salts are known to interact with their targets (such as mitochondria) due to their lipophilic cationic nature . This allows them to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .

Biochemical Pathways

Phosphonium salts have been associated with mitochondrial targeting, which could potentially affect energy production pathways within the cell .

Pharmacokinetics

Its molecular weight is 46335 , which could influence its absorption and distribution

Result of Action

Phosphonium salts have been associated with potential anti-cancer effects due to their ability to target and accumulate in the mitochondria of cancer cells .

生物活性

(4-Methoxybenzyl)(triphenyl)phosphonium bromide, often abbreviated as 4-MBP, is a phosphonium salt that has garnered interest due to its potential biological activity, particularly in cancer treatment. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C26H24BrOP

- Molecular Weight : 463.35 g/mol

- CAS Number : 3462-97-3

The compound consists of a triphenylphosphonium cation linked to a 4-methoxybenzyl group, which enhances its lipophilicity and facilitates mitochondrial targeting.

Targeting Mitochondria

Phosphonium salts like 4-MBP are known for their ability to accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows them to act as carriers for various therapeutic agents, enhancing their delivery to cancer cells where mitochondrial dysfunction is prevalent.

- Mitochondrial Accumulation : The positively charged phosphonium moiety accumulates inside mitochondria, leading to increased local concentrations of the drug.

- Disruption of Mitochondrial Function : Once inside, these compounds can disrupt mitochondrial respiration and ATP synthesis, contributing to the cytotoxic effects observed in cancer cells .

Biological Activity and Anticancer Effects

Recent studies have highlighted the antiproliferative effects of 4-MBP on various cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that 4-MBP exhibits significant cytotoxicity against several human cancer cell lines, including:

The compound showed growth inhibition with GI50 values in the low micromolar range, indicating its potential as an anticancer agent.

Case Studies

- Selective Cytotoxicity : Research indicated that while 4-MBP was effective against malignant cells, it displayed lower toxicity towards non-malignant cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

- Mechanism Exploration : Studies involving various structural modifications of triphenylphosphonium derivatives revealed that alterations in hydrophobicity and linker length significantly impacted cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhanced the antiproliferative activity against cancer cells while reducing toxicity towards normal cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) | Selectivity Index |

|---|---|---|

| T-47D Breast Carcinoma | <10 | High |

| A375 Melanoma | <5 | Moderate |

| PC-3 Prostate Cancer | <8 | High |

| HCT-116 Colon Cancer | <12 | Moderate |

科学研究应用

Organic Synthesis

4-MBP serves as a valuable reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions. The unique structure of 4-MBP allows it to participate in various organic transformations, making it a versatile tool for chemists.

| Reaction Type | Role of 4-MBP |

|---|---|

| Wittig Reaction | Precursor for ylides |

| Nucleophilic Substitution | Electrophilic center for nucleophiles |

The biological applications of 4-MBP are primarily centered around its anticancer properties. The compound's ability to selectively accumulate in mitochondria makes it an effective agent against cancer cells.

Mechanism of Action :

- Mitochondrial Targeting : The triphenylphosphonium moiety accumulates in mitochondria due to the negative membrane potential.

- Reactive Oxygen Species (ROS) Generation : Once inside the mitochondria, 4-MBP can induce ROS production, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 4-MBP against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via ROS generation |

| PC-3 (Prostate Cancer) | 15.0 | Mitochondrial targeting leading to cell death |

| HCT-15 (Colon Cancer) | 18.5 | Apoptosis mediated by mitochondrial pathways |

Selective Cytotoxicity

Research indicates that 4-MBP exhibits selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional chemotherapy.

Mechanism Exploration

Studies exploring structural modifications of triphenylphosphonium derivatives have shown that variations in hydrophobicity and linker length significantly impact cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhance antiproliferative activity against cancer cells while reducing toxicity towards normal cells.

常见问题

Basic Questions

Q. What is the standard synthesis protocol for (4-Methoxybenzyl)(triphenyl)phosphonium bromide, and how can reaction yield be maximized?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and 4-methoxybenzyl bromide in a polar aprotic solvent (e.g., toluene or acetonitrile) under reflux. Key factors influencing yield include:

- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to 4-methoxybenzyl bromide minimizes side reactions .

- Reaction Time : Extended reflux (6–12 hours) ensures complete quaternization .

- Purification : Precipitation in diethyl ether followed by recrystallization from ethanol improves purity .

- Moisture Control : Anhydrous conditions prevent hydrolysis of the benzyl bromide precursor .

Q. What are the primary research applications of this compound in organic chemistry?

It is widely used as a Wittig reagent to synthesize alkenes with controlled stereochemistry . For example:

- Stilbene Synthesis : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form trans-alkenes via ylide intermediates .

- Liquid Crystal Precursors : Facilitates the preparation of styryl benzoates for optoelectronic materials .

- Mitochondrial Probes : Analogous phosphonium salts (e.g., carboxybutyl derivatives) are mitochondrial-targeting agents in cell biology .

Q. How is the purity and structural integrity of the compound validated?

Analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the absence of unreacted triphenylphosphine and validate the quaternary phosphonium structure .

- Melting Point Analysis : A sharp melting point (e.g., 210–213°C) indicates high crystallinity and purity .

- Infrared (IR) Spectroscopy : Peaks at ~1719 cm (ester C=O) and 1605 cm (aromatic C=C) confirm functional groups .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxybenzyl group influence reactivity in Wittig reactions?

The methoxy group acts as an electron-donating substituent , stabilizing the ylide intermediate and enhancing nucleophilicity. However, steric hindrance from the benzyl group can reduce reaction rates with bulky aldehydes. Comparative studies with analogs (e.g., 4-cyanobenzyl derivatives) show:

- Electronic Effects : Methoxy-substituted ylides exhibit faster reaction kinetics with electron-deficient aldehydes .

- Steric Effects : Ortho-substituted aldehydes require elevated temperatures or prolonged reaction times .

Q. What strategies resolve contradictions in reported reaction yields for Wittig reactions using this reagent?

Discrepancies often arise from:

- Base Selection : Potassium tert-butoxide generates more reactive ylides compared to weaker bases like NaHCO .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize ylides but may promote side reactions; toluene is preferred for stereoselectivity .

- Workup Protocols : Careful extraction (to remove triphenylphosphine oxide) and column chromatography improve isolated yields .

Q. How can computational modeling optimize the design of phosphonium salts for specific applications?

Density Functional Theory (DFT) calculations predict:

- Ylide Stability : Electron-donating groups (e.g., methoxy) lower the energy barrier for ylide formation .

- Anion-π Interactions : Crystallographic data show bromide ions interacting with electron-deficient aromatic rings, influencing solubility and reactivity .

- Mitochondrial Accumulation : LogP values and charge distribution correlate with cellular uptake efficiency in mitochondrial-targeting analogs .

Q. What safety and handling protocols are critical for this compound?

相似化合物的比较

The following sections compare (4-Methoxybenzyl)(triphenyl)phosphonium bromide with structurally analogous phosphonium salts, focusing on substituent effects, physicochemical properties, and functional performance.

Structural Variations and Substituent Effects

Benzyl Group Substituents

- Electron-donating vs. Electron-withdrawing Groups: The 4-methoxybenzyl group in the target compound donates electrons via resonance, stabilizing the phosphonium center. In contrast, derivatives like [triphenyl(2-((2,2,2-trifluoro-N-(4-methoxybenzyl)acetamido)methyl)benzyl)phosphonium bromide] () incorporate electron-withdrawing trifluoroacetamido groups, reducing electron density and altering reactivity in nucleophilic substitutions .

Phosphonium Core Modifications

- Triphenyl vs. Tri-p-tolyl :

- Tri-p-tolylphosphonium derivatives (e.g., tol-mitoFluo in ) increase lipophilicity due to methyl groups, enhancing cellular uptake in biological systems. However, triphenylphosphonium salts like the target compound offer stronger aromatic stacking interactions, beneficial in materials science applications .

- Alkyl Chain Length :

Physicochemical Properties

Table 1: Key Properties of Selected Phosphonium Salts

*Estimated based on analogs ().

- Thermal Stability : Tributyl hexadecyl phosphonium bromide () exhibits higher thermal stability (as a surfactant) than aromatic phosphonium salts due to flexible alkyl chains, whereas the target compound’s rigid aromatic structure may limit thermal degradation resistance .

- Counterion Impact : Bromide salts generally exhibit higher solubility than chloride analogs (e.g., benzyl triphenyl phosphonium chloride in ), making them preferable in polar reaction media .

Reactivity and Functional Performance

Corrosion Inhibition

- The target compound’s methoxy group enhances adsorption on mild steel surfaces compared to non-substituted benzyl triphenyl phosphonium bromide (BTPPB, ), likely due to improved electron donation to metal surfaces .

准备方法

Alkylation of Triphenylphosphine with 4-Methoxybenzyl Bromide

The most direct route to (4-methoxybenzyl)(triphenyl)phosphonium bromide involves the nucleophilic substitution reaction between triphenylphosphine (PPh₃) and 4-methoxybenzyl bromide. This method leverages the high nucleophilicity of phosphorus in PPh₃ to attack the electrophilic carbon in the benzyl bromide, forming the phosphonium salt .

Reaction Conditions and Protocol

-

Reagents :

-

Procedure :

Yield and Purity

Solvent Optimization and Kinetic Analysis

The choice of solvent significantly impacts reaction efficiency and product purity. Polar aprotic solvents enhance ion separation, facilitating the alkylation process.

Comparative Solvent Performance

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 12 | 95 | >99 |

| THF | 7.6 | 24 | 90 | 98 |

| Dichloromethane | 8.9 | 18 | 92 | 99 |

Data derived from indicate acetonitrile as optimal due to its high polarity and ability to stabilize ionic intermediates. Ethanol, though less common, has been used in scaled-up protocols but requires extended reaction times .

Role of the Methoxy Substituent in Reaction Dynamics

The 4-methoxy group on the benzyl ring electronically activates the bromide leaving group through resonance donation, accelerating the alkylation step . However, steric hindrance from the methoxy moiety necessitates precise temperature control to avoid side reactions (e.g., elimination or over-alkylation).

Electronic Effects

-

Resonance stabilization : The methoxy group donates electron density via conjugation, reducing the energy barrier for nucleophilic attack .

-

Steric considerations : Ortho positions remain unhindered, allowing unimpeded access to the benzylic carbon .

Purification and Crystallization Techniques

Crude product purification typically involves recrystallization or column chromatography.

Recrystallization Protocol

-

Dissolve the crude product in minimal hot DCM.

-

Gradually add hexane until cloudiness appears.

-

Cool to 5°C for 12 hours.

Purity Metrics

-

HPLC : Single peak at 254 nm, retention time consistent with reference standards .

-

¹H NMR : Characteristic signals at δ 3.8 ppm (methoxy group) and δ 5.2 ppm (benzylic CH₂) .

Industrial-Scale Production Considerations

For bulk synthesis, automated reactors and continuous flow systems improve reproducibility and yield. Key parameters include:

-

Stoichiometry : Slight excess of 4-methoxybenzyl bromide (1.05 equiv.) to drive reaction completion .

-

Temperature control : Jacketed reactors maintain consistent heating during reflux.

-

Waste management : Bromide byproducts are neutralized with aqueous NaOH before disposal .

Emerging Methodologies and Innovations

Recent advances explore microwave-assisted synthesis to reduce reaction times. Preliminary studies show 90% yield within 2 hours under microwave irradiation (100°C, 300 W) . Additionally, immobilized PPh₃ on solid supports has been tested to simplify product isolation, though yields remain suboptimal (70–75%) .

属性

IUPAC Name |

(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHLQVYIVLMJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370555 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-38-7 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。